molecular formula C6H10O2 B12564300 2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- CAS No. 172323-66-9

2H-Pyran-2-methanol, 3,6-dihydro-, (2S)-

Cat. No.: B12564300
CAS No.: 172323-66-9
M. Wt: 114.14 g/mol
InChI Key: UNSAEZVUQMSYHU-LURJTMIESA-N
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Description

2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- is an organic compound with the molecular formula C6H10O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring system. The reaction conditions often include the use of catalysts such as titanocene, which facilitates the reductive domino reaction starting from trifluoromethyl-substituted alkenes and epoxides .

Industrial Production Methods

In industrial settings, the production of 2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- may involve the immobilization and cleavage of alcohols using supported dihydropyran . This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols.

Scientific Research Applications

2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and methylene groups. This combination of features makes it particularly versatile in chemical syntheses and valuable in various research and industrial applications.

Properties

CAS No.

172323-66-9

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

[(2S)-3,6-dihydro-2H-pyran-2-yl]methanol

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h1-2,6-7H,3-5H2/t6-/m0/s1

InChI Key

UNSAEZVUQMSYHU-LURJTMIESA-N

Isomeric SMILES

C1C=CCO[C@@H]1CO

Canonical SMILES

C1C=CCOC1CO

Origin of Product

United States

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